

Solubility profile of Methyl 6-aminonicotinate in common lab solvents

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Compound of Interest

Compound Name: Methyl 6-aminonicotinate

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Solubility Profile of Methyl 6-aminonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Methyl 6-aminonicotinate** (CAS No: 36052-24-1), a pivotal intermediate in the pharmaceutical and chemical industries. Due to the limited availability of extensive quantitative solubility data in public literature, this document summarizes the existing information and presents a detailed, standardized experimental protocol for determining the solubility of **Methyl 6-aminonicotinate** in various common laboratory solvents.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, formulation, and bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like **Methyl 6-aminonicotinate** is critical for designing effective dosage forms and ensuring consistent product performance.

Quantitative Solubility Data

The publicly available quantitative solubility data for **Methyl 6-aminonicotinate** is limited. The following table summarizes the known values. Researchers are encouraged to use the experimental protocol outlined in this guide to generate data for their specific solvent systems.

Solvent System	Temperature (°C)	Solubility	Citation
Aqueous (pH 7.4)	Not Specified	> 22.8 µg/mL	[1]
DMSO	Not Specified	Soluble	[2]
Methanol	Not Specified	Soluble	[2]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the concentration of a saturated solution of **Methyl 6-aminonicotinate** in a chosen solvent at a specified temperature.

Materials:

- **Methyl 6-aminonicotinate** (solid, high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)
- Scintillation vials or other suitable sealed containers
- Temperature-controlled orbital shaker or incubator
- Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or other compatible material)
- Syringes
- Volumetric flasks and pipettes

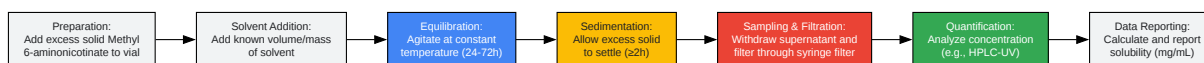
- Analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

- Preparation: Add an excess amount of solid **Methyl 6-aminonicotinate** to a pre-weighed vial. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.
- Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.
- Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments to ensure the concentration in solution has reached a plateau.
- Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.
- Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical method.
- Quantification: Determine the concentration of **Methyl 6-aminonicotinate** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the solubility of **Methyl 6-aminonicotinate** in the original solvent, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of **Methyl 6-aminonicotinate** using the isothermal shake-flask method.

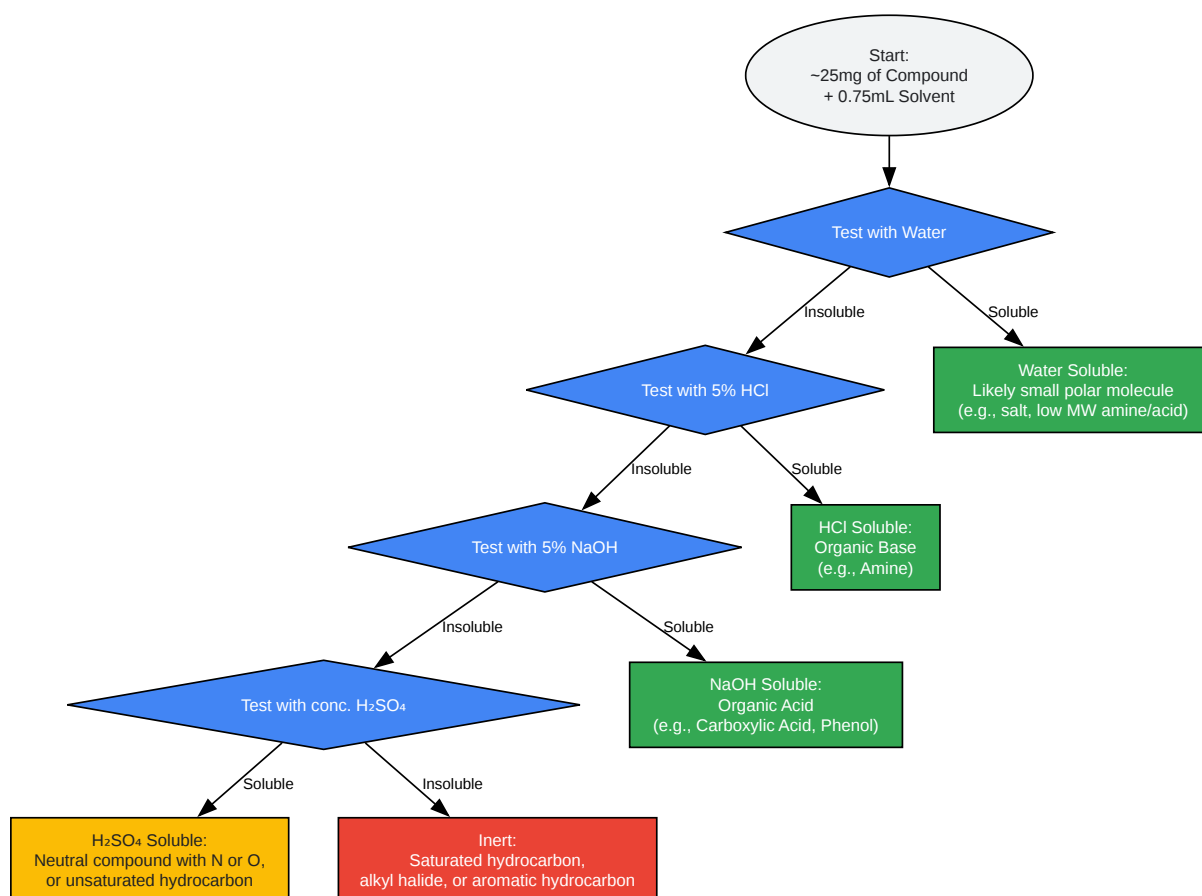


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Isothermal Shake-Flask Solubility Determination Workflow.

General Solubility Classification

For a qualitative understanding, the following flowchart can be used as a general guide for classifying the solubility of an organic compound like **Methyl 6-aminonicotinate** based on a series of simple tests.^{[3][4][5]}



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Qualitative Solubility Classification Flowchart.

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